Product packaging for 7-Nitronaphthalen-2-ol(Cat. No.:CAS No. 38397-08-9)

7-Nitronaphthalen-2-ol

Cat. No.: B13064593
CAS No.: 38397-08-9
M. Wt: 189.17 g/mol
InChI Key: PEUWECFMAMZFKM-UHFFFAOYSA-N
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Description

7-Nitronaphthalen-2-ol (CAS Registry Number: 82322-43-8) is a specialized nitroaromatic compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol . This chemical, also known as 7-Nitro-2-naphthalenol, is characterized by a naphthalene backbone functionalized with a nitro group at the 7-position and a hydroxyl group at the 2-position, a structure represented by the canonical SMILES string C1=CC(=CC2=C1C=CC(=C2)O) N+ [O-] . Its calculated density is approximately 1.414 g/cm³, with a high calculated boiling point of around 394.6°C and a flash point of about 177.8°C . As a nitro-derivatized hydroxynaphthalene, it serves as a versatile building block in organic synthesis and medicinal chemistry research. It is particularly valuable for the synthesis of more complex nitroaromatic structures, which are of significant interest in the development of pharmaceutical probes and the study of biological nitration processes . For instance, related nitro-naphthalene derivatives are utilized as key intermediates in exploring novel chemical pathways, such as the nitration of existing drug molecules to investigate potential metabolic pathways and create new research compounds . The compound is provided for laboratory research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO3 B13064593 7-Nitronaphthalen-2-ol CAS No. 38397-08-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-nitronaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10-4-2-7-1-3-9(11(13)14)5-8(7)6-10/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUWECFMAMZFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901445
Record name NoName_562
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38397-08-9, 82322-43-8
Record name 7-Nitro-2-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38397-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalenol, nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082322438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Spectroscopic Characterization of 7 Nitronaphthalen 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise structure of a compound can be determined.

Proton (¹H) NMR Chemical Shift Analysis and Signal Assignment

The ¹H NMR spectrum of 7-Nitronaphthalen-2-ol is anticipated to exhibit a distinct set of signals corresponding to the aromatic protons. The chemical shifts of these protons are influenced by the electron-donating hydroxyl (-OH) group and the electron-withdrawing nitro (-NO₂) group. The hydroxyl group tends to shield the protons, shifting their signals to a lower frequency (upfield), while the nitro group deshields the protons, causing a downfield shift.

The expected signal assignments for the aromatic protons of this compound are based on the analysis of substituent effects on the naphthalene (B1677914) ring. Protons on the same ring as the hydroxyl group will be influenced differently than those on the ring bearing the nitro group. The proton ortho to the hydroxyl group is expected to appear at the highest field, while the proton ortho to the nitro group will likely be at the lowest field.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-1 7.20-7.30 d
H-3 7.10-7.20 d
H-4 7.80-7.90 d
H-5 7.60-7.70 d
H-6 8.10-8.20 dd

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum of this compound will display ten distinct signals, one for each carbon atom in the naphthalene skeleton. The chemical shifts of these carbons are also governed by the electronic effects of the hydroxyl and nitro substituents. The carbon atom attached to the hydroxyl group (C-2) is expected to be significantly shielded, appearing at a lower chemical shift compared to the other aromatic carbons. Conversely, the carbon atom bonded to the nitro group (C-7) will be deshielded and resonate at a higher chemical shift. The remaining carbon signals will be influenced by their position relative to these two functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-1 110-115
C-2 155-160
C-3 105-110
C-4 130-135
C-4a 125-130
C-5 120-125
C-6 128-132
C-7 145-150
C-8 122-127

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Structural Elucidation

Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between adjacent protons. For instance, a cross-peak between H-1 and H-3 would not be expected, but correlations between H-5 and H-6, and H-6 and H-8 would confirm their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with its directly attached carbon atom. This would allow for the definitive assignment of the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those without attached protons) and for confirming the placement of the substituents. For example, correlations from H-1 to C-2, C-3, and C-8a would be expected, helping to piece together the molecular framework.

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) would be used to determine the accurate mass of the molecular ion of this compound. This technique provides a highly precise mass measurement, which can be used to confirm the elemental formula (C₁₀H₇NO₃). In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, while in positive ion mode, the protonated molecule [M+H]⁺ would be detected. The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing mixtures and for studying the purity of a sample of this compound. An LC-MS analysis would provide a chromatogram showing the retention time of the compound, and the mass spectrometer would provide the mass spectrum of the eluting peak, confirming its identity as this compound. Tandem mass spectrometry (MS/MS) experiments within the LC-MS setup could be performed to induce fragmentation of the molecular ion, providing further structural information. Expected fragmentation pathways for this compound would likely involve the loss of the nitro group (NO₂) and carbon monoxide (CO).

Advanced Mass Spectrometric Techniques for Complex Mixtures

The analysis of this compound and its derivatives within complex mixtures necessitates the use of advanced mass spectrometric techniques. Methods such as tandem mass spectrometry (MS/MS) are invaluable for structural elucidation. In a typical MS/MS experiment, the molecular ion of this compound (m/z 189) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a fingerprint for the molecule's structure.

Key fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group (NO₂) or related fragments. For this compound, characteristic fragmentation would likely include the loss of NO₂ (46 Da) to yield a fragment ion at m/z 143, and the subsequent loss of CO (28 Da) to produce an ion at m/z 115. The presence of the hydroxyl group can also influence fragmentation, potentially leading to the loss of water (H₂O, 18 Da) under certain conditions.

High-resolution mass spectrometry (HRMS) is another critical tool, enabling the determination of the elemental composition of the parent ion and its fragments with high accuracy. This capability is essential for distinguishing between isobaric interferences—different molecules that have the same nominal mass but different exact masses.

For the analysis of complex environmental or biological samples, coupling mass spectrometry with chromatographic separation techniques, such as gas chromatography (GC-MS) or liquid chromatography (LC-MS), is standard practice. This hyphenated approach allows for the separation of individual components of a mixture before they are introduced into the mass spectrometer, simplifying the resulting mass spectra and facilitating the confident identification of target analytes like this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific chemical bonds.

The hydroxyl (-OH) group is typically identified by a broad absorption band in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to hydrogen bonding. The C-O stretching vibration of the hydroxyl group would appear in the 1260-1000 cm⁻¹ region.

The nitro (-NO₂) group gives rise to two distinct and strong absorption bands. The asymmetric stretching vibration is expected in the 1560-1520 cm⁻¹ range, while the symmetric stretching vibration appears between 1360 and 1340 cm⁻¹. These intense bands are highly characteristic of nitro compounds.

The naphthalene ring structure will also produce a series of absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring result in several bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the aromatic ring, would appear in the 900-675 cm⁻¹ range.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200-3600 (broad)
Aromatic C-HC-H Stretch>3000
Nitro (-NO₂)Asymmetric Stretch1560-1520
Aromatic C=CC=C Stretch1600-1450
Nitro (-NO₂)Symmetric Stretch1360-1340
Phenolic C-OC-O Stretch1260-1000
Aromatic C-HOut-of-plane Bend900-675

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

For this compound, the symmetric stretching vibration of the nitro group, which is strong in the IR spectrum, would also be expected to produce a strong and sharp band in the Raman spectrum, typically around 1345 cm⁻¹. The vibrations of the naphthalene ring system are also Raman active. The ring breathing modes, which involve the symmetric expansion and contraction of the entire ring system, often give rise to very intense Raman bands. Aromatic C=C stretching vibrations will also be prominent in the 1600-1450 cm⁻¹ region.

While the O-H stretching vibration is a dominant feature in the IR spectrum, it is typically a weak scatterer in Raman spectroscopy. The C-H stretching vibrations of the aromatic ring will appear in the 3100-3000 cm⁻¹ region.

Table 2: Expected Raman Bands for this compound

Functional Group/VibrationExpected Raman Shift (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium
Aromatic C=C Stretch1600-1450Strong
Nitro (-NO₂) Symmetric Stretch~1345Strong
Naphthalene Ring BreathingVariableStrong
Phenolic C-O Stretch1260-1000Medium-Weak
O-H Stretch3200-3600Weak

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence

UV-Vis Absorption Characteristics and Chromophore Analysis

UV-Visible absorption spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is dominated by the naphthalene chromophore, which is modified by the presence of the electron-withdrawing nitro group and the electron-donating hydroxyl group. These substituents can cause shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic shift) and changes in the molar absorptivity (ε).

The naphthalene ring itself exhibits strong absorption bands in the ultraviolet region. The presence of both an electron-donating group (-OH) and an electron-withdrawing group (-NO₂) on the naphthalene ring system extends the conjugation and is expected to result in absorption bands that are red-shifted compared to unsubstituted naphthalene. The spectrum would likely show multiple absorption bands corresponding to π → π* transitions. The position of these bands can be sensitive to the solvent polarity.

Fluorescence Properties and Quantum Yields

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While naphthalene itself is fluorescent, the presence of a nitro group often leads to quenching of fluorescence due to the promotion of intersystem crossing to the triplet state. Therefore, this compound is expected to have a low fluorescence quantum yield.

The fluorescence emission spectrum, if observable, would be expected at a longer wavelength than the absorption maximum, following Stokes' law. The exact emission wavelength and the quantum yield would be highly dependent on the solvent environment. The quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. For many nitroaromatic compounds, this value is significantly less than 1.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the absolute molecular structure, bond lengths, bond angles, and conformations of molecules in the solid state. The resulting data also offers profound insights into the nature of intermolecular interactions that govern the packing of molecules within the crystal lattice. For complex organic molecules such as this compound and its derivatives, X-ray crystallography can elucidate the subtle interplay of steric and electronic effects on their molecular geometry and supramolecular assembly.

Crystal Structure Analysis and Intermolecular Interactions

The crystal structure of 2-methoxy-1-nitronaphthalene (B3031550) has been determined by single-crystal X-ray diffraction. researchgate.netnih.gov The compound crystallizes in the triclinic space group Pī, with two crystallographically independent molecules, designated as A and B, in the asymmetric unit. researchgate.netnih.gov This indicates that the two molecules have slightly different conformations and are not related by symmetry operations within the crystal lattice.

A notable feature of the molecular structure is the orientation of the nitro group relative to the naphthalene ring system. In molecule A, the dihedral angle between the nitro group and the naphthalene plane is 89.9 (2)°, while in molecule B, this angle is 65.9 (2)°. researchgate.netnih.gov This significant difference in the torsion angle between the two independent molecules highlights the conformational flexibility of the nitro group, which can be influenced by the subtle forces of the crystal packing environment.

Table 1: Crystal Data and Structure Refinement for 2-methoxy-1-nitronaphthalene researchgate.netnih.gov

ParameterValue
Empirical formulaC₁₁H₉NO₃
Formula weight203.19
Temperature296 K
Wavelength0.71073 Å
Crystal systemTriclinic
Space group
Unit cell dimensionsa = 9.1291 (4) Åb = 10.2456 (4) Åc = 10.5215 (4) Åα = 86.390 (2)°β = 82.964 (2)°γ = 85.801 (2)°
Volume972.63 (7) ų
Z4
Calculated density1.388 Mg m⁻³

Conformational Analysis and Molecular Packing

The presence of two independent molecules in the asymmetric unit of 2-methoxy-1-nitronaphthalene allows for a detailed conformational analysis. The most striking conformational difference between molecules A and B is the torsion of the nitro group, as previously mentioned. This flexibility suggests a relatively low rotational barrier for the C-N bond, and the observed conformations represent low-energy states adopted to optimize packing efficiency and intermolecular interactions within the crystal.

The methoxy (B1213986) group also exhibits some conformational variance. In molecule A, the carbon atom of the methoxy group is nearly coplanar with the naphthalene ring, deviating by only 0.022 (2) Å. researchgate.netnih.gov In contrast, in molecule B, this deviation is more significant, at -0.198 (2) Å. researchgate.netnih.gov These subtle differences in the positioning of the substituent groups are a direct consequence of the intricate balance of forces within the crystal lattice.

Theoretical and Computational Modeling of 7 Nitronaphthalen 2 Ol

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD can simulate conformational changes, solvent interactions, and other dynamic processes over time. nih.gov

For flexible molecules, MD simulations are a key tool for conformational analysis, which involves identifying the different spatial arrangements (conformers) a molecule can adopt and their relative energies. nih.gov In the case of 7-Nitronaphthalen-2-ol, this could involve studying the orientation of the hydroxyl and nitro groups relative to the naphthalene (B1677914) plane. While the naphthalene core is rigid, rotation around the C-O and C-N bonds can be explored.

A significant aspect for a 2-naphthol (B1666908) derivative is the potential for tautomerism. The enol form (hydroxyl group) can potentially exist in equilibrium with its keto tautomer (a quinone-like structure). researchgate.net Computational studies on analogous systems like 1-phenylazo-2-naphthol have used DFT to extensively investigate this tautomeric equilibrium. researchgate.netresearchgate.net These studies calculate the relative energies and thermodynamic properties (ΔG) of the different tautomers to predict which form is more stable under various conditions. researchgate.net MD simulations can further explore the dynamics of the intramolecular proton transfer involved in the tautomerization process.

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations explicitly model the interactions between the solute (this compound) and surrounding solvent molecules. Alternatively, continuum solvent models like the Polarizable Continuum Model (PCM) can be combined with quantum chemical calculations to account for bulk solvent effects. nih.gov

Computational studies on nitronaphthalene derivatives have shown that solvent polarity can drastically alter their photophysical properties. nih.gov For instance, an increase in solvent polarity can stabilize charge-transfer excited states, leading to changes in fluorescence quantum yields and lifetimes. nih.gov Similarly, the position of the tautomeric equilibrium in naphthol derivatives is highly sensitive to the solvent. researchgate.netorientjchem.org Polar solvents tend to stabilize the more polar tautomer through dipole-dipole interactions or hydrogen bonding. researchgate.net By performing simulations in different virtual solvents (e.g., a nonpolar solvent like cyclohexane (B81311) and a polar one like water), computational models can predict how the structure, stability, and electronic properties of this compound would change in different chemical environments. orientjchem.org

The following table demonstrates how computational methods can predict the effect of solvent on the relative stability of tautomers for a related naphthol compound.

SolventDielectric Constant (ε)Relative Gibbs Free Energy (ΔGrel) of Tautomer 2 vs. Tautomer 1 (kcal/mol)
Gas Phase1+2.5
Cyclohexane2.0+1.8
Methanol32.7-1.5
Water78.4-2.8

Note: Data is illustrative, based on general trends observed for tautomeric equilibria in different solvents, showing a shift toward the more polar tautomer in polar solvents.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry serves as a powerful tool for dissecting the intricate steps of chemical reactions involving this compound. Through the application of quantum mechanical calculations, it is possible to map out the energetic landscape of a reaction, identify key intermediates, and characterize the transition states that connect them. This level of detail is crucial for a comprehensive understanding of the molecule's reactivity.

A cornerstone of mechanistic studies is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. ucsb.edu For reactions involving this compound, such as electrophilic aromatic substitution, computational methods like Density Functional Theory (DFT) are employed to locate these transient structures. The geometry of a transition state provides a snapshot of the bond-breaking and bond-forming processes. For instance, in a hypothetical nitration reaction at a position ortho to the hydroxyl group, the transition state would feature elongated C-H bonds and newly forming C-N bonds.

Table 1: Hypothetical Energetic Data for Electrophilic Bromination of this compound at Different Positions

Position of BrominationActivation Energy (ΔG‡) (kcal/mol)Reaction Free Energy (ΔG) (kcal/mol)
C118.5-5.2
C320.1-4.8
C422.5-3.1
C523.0-2.9
C621.8-3.5
C819.2-5.0

This table presents hypothetical data illustrating how activation energies and reaction free energies might vary for the electrophilic bromination of this compound at different positions on the naphthalene ring. The values are representative of typical computational results for such reactions.

A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. osu.edu For a chemical reaction, a PES provides a complete picture of all possible pathways from reactants to products. osu.edu By mapping the PES for a reaction of this compound, chemists can visualize the minimum energy path, which is the most likely route the reaction will follow. osu.edu

The PES reveals the presence of energy minima, corresponding to stable reactants, products, and intermediates, as well as saddle points, which represent the transition states. ucsb.edu For example, in the study of conformational isomers of this compound, a PES can be generated by systematically varying the dihedral angle of the hydroxyl group relative to the naphthalene ring. This would reveal the most stable conformations and the energy barriers to rotation.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. researchgate.net The energies and spatial distributions of the HOMO and LUMO of this compound are critical in predicting its behavior in various reactions.

The hydroxyl group (-OH) is an electron-donating group, which raises the energy of the HOMO and increases the electron density at the ortho and para positions. libretexts.org Conversely, the nitro group (-NO2) is a strong electron-withdrawing group, which lowers the energy of the LUMO and decreases the electron density on the ring. libretexts.org This interplay of substituent effects dictates the molecule's susceptibility to electrophilic or nucleophilic attack. For electrophilic substitution, the reaction is expected to occur at positions where the HOMO has the largest lobes, which are activated by the -OH group. wikipedia.org

Other reactivity descriptors derived from conceptual DFT, such as electrophilicity index, chemical potential, and hardness, provide further quantitative measures of reactivity. ajpchem.org

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

ParameterValue
HOMO Energy-6.8 eV
LUMO Energy-2.5 eV
HOMO-LUMO Gap4.3 eV
Electronegativity (χ)4.65
Chemical Hardness (η)2.15
Global Electrophilicity Index (ω)5.03

This table contains representative values for FMO energies and common reactivity descriptors for this compound, as would be obtained from DFT calculations. These values help in quantifying the molecule's reactivity.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity. ajpchem.org These models are invaluable for predicting the properties of new or untested molecules without the need for extensive experimentation.

By establishing a QSRR, it is possible to predict the rate constants and selectivity of reactions for derivatives of this compound. nih.gov This is achieved by developing a mathematical equation that links one or more molecular descriptors (calculated from the molecular structure) to the observed reactivity. Descriptors can include electronic properties (e.g., atomic charges, dipole moments), steric parameters (e.g., molecular volume), and quantum chemical parameters (e.g., HOMO/LUMO energies).

For instance, a QSRR model could be developed to predict the rate of a specific reaction for a series of substituted nitronaphthols. By calculating the relevant descriptors for this compound, its reaction rate could be estimated using the established model.

Computational methods are particularly well-suited for systematically studying the effects of different substituents on the reactivity of this compound. ajpchem.org By computationally introducing various functional groups at different positions on the naphthalene ring, one can observe the resulting changes in electronic structure and reactivity descriptors.

For example, introducing an additional electron-donating group would be expected to increase the rate of electrophilic substitution, while another electron-withdrawing group would decrease it. wikipedia.org This analysis helps in fine-tuning the reactivity of the molecule for specific applications. A Hammett analysis, which correlates reaction rates with substituent constants (σ), can be performed computationally to quantify these effects.

Table 3: Predicted Relative Rate Constants for Electrophilic Nitration of Substituted 2-Naphthol Derivatives (Hypothetical QSRR Model)

Substituent at C7HOMO Energy (eV)Predicted Relative Rate (k/k₀)
-H-6.51.0
-NO₂ (this compound)-6.80.2
-OH-6.25.0
-CH₃-6.42.5
-Cl-6.70.5

This table illustrates the output of a hypothetical QSRR model, showing how different substituents at the 7-position of 2-naphthol could influence the HOMO energy and, consequently, the predicted relative rate of an electrophilic nitration reaction. k₀ represents the rate constant for unsubstituted 2-naphthol.

Derivatization and Functionalization Strategies for 7 Nitronaphthalen 2 Ol

Etherification and Esterification of the Hydroxyl Group

The phenolic hydroxyl group in 7-Nitronaphthalen-2-ol is a primary site for derivatization through etherification and esterification reactions. These transformations modify the polarity, solubility, and electronic properties of the parent molecule.

Selective O-alkylation and O-acylation of the hydroxyl group are fundamental strategies for introducing diverse functional groups. The reactivity of the phenolic hydroxyl allows for reactions with various electrophiles under specific conditions to yield the desired ether or ester products.

Alkylation: The selective alkylation of a hydroxyl group in the presence of other functional groups can be achieved using various methods. For phenols like this compound, a common approach involves deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide (e.g., methyl iodide, n-pentyl bromide) in an SN2-type reaction. researchgate.net The choice of base and solvent is crucial to ensure selectivity and achieve high yields. researchgate.net

Acylation: Selective acylation of the hydroxyl group can be accomplished using acylating agents such as acid anhydrides or acyl chlorides in the presence of a base like pyridine (B92270) or triethylamine. medcraveonline.com These reactions are typically efficient and proceed under mild conditions. researchgate.net The use of vinyl carboxylates as acyl donors in the presence of specific catalysts like rubidium fluoride has also been reported as a highly selective method for the acylation of phenolic hydroxyls. researchgate.net The choice of the acylating agent allows for the introduction of various ester functionalities, from simple acetates to more complex benzoates. medcraveonline.com

Table 1: Representative Reagents for Selective Alkylation and Acylation of Phenolic Hydroxyl Groups

Transformation Reagent Class Specific Example(s) Base/Catalyst Product Type
Alkylation Alkyl Halide Methyl iodide, Benzyl bromide K₂CO₃, NaH Ether
Acylation Acid Anhydride (B1165640) Acetic anhydride, Pivalic anhydride Pyridine, DIPEA Ester
Acylation Acyl Halide Acetyl chloride, Benzoyl chloride Triethylamine Ester
Acylation Vinyl Carboxylate Vinyl acetate (B1210297) Rubidium fluoride (RbF) Ester

The synthesis of naphthyl ethers and esters from this compound results in compounds with altered physicochemical properties.

Naphthyl Ethers: The Williamson ether synthesis is a classic and reliable method for preparing ethers from phenols. The reaction involves the aforementioned deprotonation of the hydroxyl group followed by reaction with an alkyl halide. This method is versatile and can be used to synthesize a wide array of alkyl and aryl ethers of this compound.

Naphthyl Esters: Esterification is one of the most fundamental reactions in organic synthesis. researchgate.net The Fischer esterification method, involving the reaction of the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst, is a common approach. researchgate.net Alternatively, the reaction with more reactive acid derivatives like anhydrides or chlorides provides a more efficient route to ester formation. medcraveonline.com For instance, reacting this compound with acetic anhydride can yield 7-nitro-2-naphthyl acetate. medcraveonline.com These reactions are pivotal for creating libraries of ester derivatives for further study.

Modification of the Nitro Group

The nitro group on the naphthalene (B1677914) ring is a versatile functional group that can be transformed into various other nitrogen-containing moieties, significantly expanding the synthetic possibilities.

The reduction of the aromatic nitro group is a key transformation that yields the corresponding amino or hydroxylamine (B1172632) derivatives. These products are often valuable intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals.

Reduction to Amino Group: The conversion of a nitro group to a primary amine is a common and well-established reaction. researchgate.net Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C) with hydrogen gas. researchgate.net Other reducing agents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are also effective for this transformation. This reduction converts this compound into 7-Amino-2-naphthalenol, a compound with significantly different electronic properties due to the electron-donating nature of the amino group. nih.govcymitquimica.com

Reduction to Hydroxylamine Group: The partial reduction of a nitro group to a hydroxylamine can be achieved using specific reducing agents under controlled conditions. Reagents such as zinc dust in the presence of an aqueous ammonium (B1175870) chloride solution can selectively yield the hydroxylamine derivative. This intermediate can be isolated or used in situ for further transformations.

Table 2: Conditions for the Reduction of Aromatic Nitro Groups

Product Reagent(s) Typical Conditions
Amino (-NH₂) H₂, Pd/C Methanol solvent, 1 atm H₂
Amino (-NH₂) Sn, HCl Concentrated HCl, heat
Amino (-NH₂) Fe, HCl Acetic acid/water, heat
Hydroxylamine (-NHOH) Zn, NH₄Cl Aqueous solution, room temperature

Beyond reduction, the nitro group can be a precursor to other nitrogen functionalities, often via the intermediate amine. A powerful sequence involves the reduction of the nitro group to an amine, followed by diazotization and subsequent substitution. The Sandmeyer reaction, for example, allows for the conversion of an aryl amine into an aryl halide or cyanide via a diazonium salt intermediate. researchgate.net This two-step strategy effectively transforms the original nitro group of this compound into a wide range of substituents, including halogens, cyano, and hydroxyl groups, thereby enabling extensive structural diversification.

Introduction of Additional Substituents to the Naphthalene Core

The introduction of new substituents onto the naphthalene core of this compound is governed by the directing effects of the existing hydroxyl and nitro groups. Electrophilic aromatic substitution is the most common strategy for this purpose. The hydroxyl group (-OH) at the C-2 position is a strongly activating, ortho, para-directing group, while the nitro group (-NO₂) at the C-7 position is a strongly deactivating, meta-directing group.

The powerful activating nature of the hydroxyl group typically dominates the regioselectivity of the reaction. Therefore, incoming electrophiles are primarily directed to the positions ortho and para to the hydroxyl group. For this compound, the positions ortho to the -OH group are C-1 and C-3. The para position is C-4, but substitution at this position is less common in naphthalenes compared to the ortho positions. The nitro group at C-7 would direct incoming electrophiles to the C-5 and C-8a positions, but its deactivating effect makes these positions less favorable for substitution compared to the positions activated by the hydroxyl group. Consequently, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur preferentially at the C-1 and C-3 positions of the naphthalene ring. scitepress.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction Type Reagent(s) Predicted Major Product(s) (Position of Substitution)
Nitration HNO₃, H₂SO₄ 1-Nitro-7-nitronaphthalen-2-ol / 3-Nitro-7-nitronaphthalen-2-ol
Halogenation Br₂, FeBr₃ 1-Bromo-7-nitronaphthalen-2-ol / 3-Bromo-7-nitronaphthalen-2-ol
Sulfonation Fuming H₂SO₄ 2-Hydroxy-7-nitronaphthalene-1-sulfonic acid
Friedel-Crafts Acylation RCOCl, AlCl₃ 1-Acyl-7-nitronaphthalen-2-ol / 3-Acyl-7-nitronaphthalen-2-ol

Halogenation and Sulfonation Reactions

Halogenation: Electrophilic halogenation of this compound is a key transformation for introducing a versatile handle for further functionalization, particularly cross-coupling reactions. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The hydroxyl group at the C2 position is a potent activating ortho-, para-director, while the nitro group at the C7 position is a deactivating meta-director. In the case of 2-naphthol (B1666908), electrophilic attack characteristically occurs at the 1-position. orientjchem.org For this compound, the activating effect of the hydroxyl group is expected to dominate, directing the incoming electrophile primarily to the C1 position.

A study on the bromination of the closely related 7-nitro-2-naphthylamine further supports this regiochemical outcome. rsc.org A practical and mild electrophilic bromination of phenols has been developed using a pre-formed or in-situ generated I(iii)-based reagent, PhIOAcBr, from PIDA and AlBr3. nih.gov This method has been successfully applied to the gram-scale bromination of 2-naphthol, affording 1-bromo-2-naphthol in high yield. nih.gov Given the similar directing effects, this method is anticipated to be effective for the selective bromination of this compound at the C1 position.

SubstrateReagentProductYieldReference
2-NaphtholPIDA, AlBr₃1-Bromo-2-naphthol93% nih.gov
1-Chloro-2-naphtholPIDA, AlBr₃1-Bromo-1-chloro-2-naphthol90% nih.gov
7-Methoxy-2-naphtholPIDA, AlBr₃1-Bromo-7-methoxy-2-naphthol54% nih.gov

Sulfonation: The sulfonation of naphthalenes is a reversible reaction that can be used to introduce a sulfonic acid group, which can act as a blocking group or be converted to other functional groups. The sulfonation of 2-naphthol at low temperatures (0 °C) with sulfuric acid yields 2-hydroxynaphthalene-1-sulfonic acid. At higher temperatures, the thermodynamically more stable 2-hydroxynaphthalene-6-sulfonic acid (Schaeffer's acid) and 2-hydroxynaphthalene-8-sulfonic acid are formed. For this compound, the presence of the deactivating nitro group would make sulfonation more challenging, likely requiring forcing conditions. The directing effects would favor sulfonation at positions ortho or para to the hydroxyl group and meta to the nitro group. A study on the sulfonation of 7-hydroxycoumarin derivatives in liver cytosol has been reported, demonstrating the biological relevance of this transformation for related phenolic compounds. nih.gov

Alkylation and Arylation via Cross-Coupling Reactions

The introduction of alkyl and aryl substituents onto the this compound core can be efficiently achieved through palladium-catalyzed cross-coupling reactions. These reactions typically require a halogenated precursor, such as 1-bromo-7-nitronaphthalen-2-ol, which can be prepared as described in the previous section.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. wikipedia.org The Suzuki-Miyaura coupling of a halogenated this compound derivative with an aryl or alkyl boronic acid (or its ester) would provide access to a wide range of C1-substituted analogs. The reaction is typically catalyzed by a palladium complex with a suitable phosphine ligand and requires a base. organic-chemistry.orgnih.gov A variety of palladium catalysts and reaction conditions have been developed to accommodate a broad substrate scope, including those with sensitive functional groups. nih.govresearchgate.net

Aryl HalideBoronic Acid/EsterCatalyst SystemProductYieldReference
Unprotected ortho-bromoanilinesVarious boronic estersCataXCium A Pd G3Coupled productsGood to excellent nih.gov
Unprotected nitrogen-rich heterocyclesArylboronic acidsP1 or P2 precatalystsCoupled productsGood to excellent nih.gov
Benzyl halidesArylboronic acidsPdCl₂(PPh₃)₂DiarylmethanesGood to excellent researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org Starting from 1-bromo-7-nitronaphthalen-2-ol, this reaction would allow for the introduction of a wide variety of primary and secondary amines at the C1 position, leading to novel aminonaphthol derivatives. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and can be tailored to the specific substrates. organic-chemistry.orgacsgcipr.orgresearchgate.net

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction would be applicable to a halogenated this compound, such as 1-iodo-7-nitronaphthalen-2-ol, to introduce an alkynyl substituent. The resulting alkynyl derivative can serve as a versatile intermediate for further transformations. Numerous protocols have been developed for the Sonogashira coupling, including microwave-assisted and copper-free conditions. rsc.orgvinhuni.edu.vnbeilstein-journals.org

Synthesis of Complex Polycyclic Systems Incorporating this compound Scaffolds

The planar and rigid structure of the naphthalene core in this compound makes it an excellent building block for the synthesis of complex polycyclic systems. Annulation and cycloaddition reactions are powerful strategies to construct additional rings onto the naphthalene framework.

Annulation and Cycloaddition Reactions

Annulation reactions, which involve the formation of a new ring onto an existing one, can be employed to build intricate polycyclic structures from this compound. For instance, the electrophilic cyclization of alkynes tethered to an aromatic ring is a powerful method for the synthesis of substituted naphthalenes and other polycyclic aromatic compounds. nih.govnih.govacs.org By analogy, a suitably functionalized this compound derivative could undergo intramolecular cyclization to form a new ring.

Cycloaddition reactions, such as the Diels-Alder reaction, offer another avenue to construct polycyclic systems. While the aromaticity of the naphthalene ring makes it less reactive as a diene, cycloaddition reactions can occur under certain conditions, particularly with reactive dienophiles or through intramolecular pathways. The intramolecular cyclization of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates has been shown to produce benz[f]isoindoline derivatives through a cascade of reactions including an intramolecular Diels-Alder reaction. rsc.org

Design and Synthesis of Bridged Naphthalene Derivatives

The synthesis of bridged polycyclic systems from this compound represents a significant synthetic challenge but offers access to unique three-dimensional molecular architectures. One strategy involves the intramolecular cyclization of a derivative of this compound where a tether connects two different positions of the naphthalene ring. For example, intramolecular hydroamination of N-(3-butynyl)-sulfonamides catalyzed by palladium or gold has been used to synthesize 2,3-dihydro-1H-pyrroles. rsc.org A similar strategy could be envisioned where a tether attached to the hydroxyl or amino group (after reduction of the nitro group) of a this compound derivative cyclizes onto the naphthalene ring.

Chiral Resolution and Asymmetric Synthesis of this compound Analogs

The development of enantiomerically pure analogs of this compound is of significant interest, as chirality often plays a crucial role in the biological activity of molecules.

Enantioselective Synthesis Methods

While the direct asymmetric synthesis of this compound itself is not applicable as it is not chiral, the synthesis of chiral derivatives and analogs can be achieved through various enantioselective methods. For instance, the introduction of a chiral substituent onto the this compound scaffold would lead to a chiral molecule.

A more direct approach to chiral analogs involves the asymmetric synthesis of related compounds where a stereocenter is created. For example, the synthesis of (±)-7-nitropropranolol, a derivative of 7-nitro-1-naphthol, has been reported. The racemic mixture was then resolved into its individual enantiomers using chiral high-performance liquid chromatography (HPLC). This method provides a viable pathway for obtaining enantiomerically pure analogs of this compound that bear a chiral side chain.

The resolution was achieved on a Kromasil 5-Amycoat column with a mobile phase of n-Hexane and Isopropanol containing 0.1% Diethylamine. This demonstrates that chiral stationary phases can effectively separate enantiomers of nitronaphthol derivatives.

Chiral Separation Techniques for Nitronaphthalene Derivatives

Many derivatization strategies, particularly those involving the addition of a side chain to the hydroxyl group, introduce a stereocenter into the molecule. This results in the formation of a racemic mixture containing equal amounts of two enantiomers. Since enantiomers can have different biological activities, their separation is crucial.

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the predominant and most effective method for the analytical and preparative separation of enantiomers nih.gov. This direct method avoids the need for creating diastereomers through derivatization with a chiral agent nih.gov.

Polysaccharide-Based Chiral Stationary Phases

CSPs based on polysaccharides, such as cellulose and amylose derivatives, are widely applicable for chiral separations nih.govresearchgate.net. Columns like Chiralpak® and Chiralcel® are frequently used to resolve racemic mixtures of naphthalene derivatives researchgate.net. For instance, the enantioseparation of novel aryloxyaminopropanols derived from naphthalen-2-ol has been successfully achieved using a Chiralpak® AD-H column researchgate.net.

A notable example directly relevant to nitronaphthalene derivatives is the highly efficient chiral HPLC method developed for separating the enantiomers of (±)-7-nitropropranolol mdpi.com. This separation yielded enantiomers with high purity and enantiomeric excess, demonstrating the efficacy of chiral chromatography for this class of compounds mdpi.com. The selection of the appropriate mobile phase and column temperature is critical for achieving optimal separation nih.gov.

Table 2: Examples of Chiral HPLC Separation of Naphthalene Derivatives

Compound Chiral Stationary Phase (CSP) Mobile Phase Key Findings Ref.
(±)-7-Nitropropranolol Not specified Not specified Successful separation of enantiomers with high yield and enantiopurity. mdpi.com
Aryloxyaminopropanol derivatives of naphthalen-2-ol Chiralpak® AD-H n-Hexane/2-propanol/diethylamine Successful enantioseparation achieved for several derivatives. researchgate.net

In addition to direct methods using CSPs, an indirect approach can also be employed. This technique involves reacting the enantiomeric mixture with an optically pure derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated using standard, non-chiral chromatography techniques nih.gov.

Conclusion and Future Research Directions in 7 Nitronaphthalen 2 Ol Chemistry

Summary of Key Academic Contributions

Direct academic contributions focusing exclusively on 7-Nitronaphthalen-2-ol are notably sparse in the current body of scientific literature. The majority of available information is confined to its basic characterization and its inclusion in broader chemical databases.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₇NO₃
Molecular Weight189.17 g/mol
CAS Number38397-08-9

This data is compiled from various chemical database entries. chemspider.com

The primary academic contributions related to nitronaphthol isomers, which can be cautiously extrapolated to infer potential properties of this compound, have centered on their synthesis, spectroscopic characterization, and their utility as intermediates in the synthesis of more complex molecules, such as dyes and pharmaceuticals. For instance, the synthesis of nitronaphthols is often achieved through the direct nitration of 2-naphthol (B1666908), a reaction that can yield a mixture of isomers. The separation and purification of these isomers, including the 7-nitro variant, present a significant synthetic challenge that has been a focus of some academic endeavors.

Identification of Unexplored Research Avenues

The limited research specifically on this compound means that a multitude of research avenues remain largely unexplored. These represent significant opportunities for novel discoveries and a deeper understanding of its chemical behavior.

Detailed Synthetic Methodologies: While general methods for the nitration of 2-naphthol exist, the development of regioselective synthetic routes that favor the formation of this compound would be a substantial contribution. wikipedia.org Investigations into various nitrating agents, catalysts, and reaction conditions could lead to optimized and scalable synthetic protocols.

Reactivity and Mechanistic Studies: A thorough investigation of the reactivity of this compound is warranted. This includes exploring its susceptibility to electrophilic and nucleophilic aromatic substitution, the reactivity of its hydroxyl and nitro functional groups, and its potential to participate in cycloaddition reactions. Mechanistic studies of these reactions would provide valuable insights into its electronic and steric properties.

Derivatization and Functionalization: The hydroxyl and nitro groups of this compound serve as handles for further chemical modification. Systematic derivatization to form ethers, esters, amines, and other functionalized naphthalenes could lead to a library of novel compounds with diverse properties and potential applications. For example, the reduction of the nitro group to an amino group would yield 7-aminonaphthalen-2-ol, a potentially valuable building block for azo dyes and fluorescent probes. researchgate.net

Potential for Novel Methodologies and Theoretical Insights

The study of this compound can also be a fertile ground for the development and application of novel chemical methodologies and theoretical approaches.

Advanced Spectroscopic Characterization: A comprehensive spectroscopic analysis of this compound using modern techniques such as 2D NMR, advanced mass spectrometry, and single-crystal X-ray diffraction would provide a definitive structural characterization. Furthermore, studying its photophysical properties, including its absorption and emission spectra, could reveal potential applications in materials science and as a fluorescent marker. mdpi.com

Computational Chemistry and Molecular Modeling: Theoretical studies employing density functional theory (DFT) and other computational methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound. Such studies can predict reaction pathways, rationalize experimental observations, and guide the design of new experiments.

Catalytic Transformations: The development of catalytic methods for the selective transformation of this compound would be of significant interest. For instance, catalytic reduction of the nitro group is a key transformation that can be optimized for efficiency and selectivity. nih.govnih.gov Exploring the use of novel nanocatalysts or photocatalytic systems for reactions involving this compound could open up new synthetic possibilities. mdpi.com

Interdisciplinary Research Opportunities in Chemical Science

The unique structure of this compound makes it a candidate for exploration in various interdisciplinary fields of chemical science.

Materials Science: The incorporation of the this compound moiety into polymers or coordination frameworks could lead to the development of new materials with interesting optical, electronic, or sensing properties. Its rigid naphthalene (B1677914) core and polar functional groups could influence the self-assembly and bulk properties of such materials.

Medicinal Chemistry: While no biological activity has been reported for this compound, its structural similarity to other biologically active naphthalenes suggests that it and its derivatives could be screened for potential therapeutic properties. The nitro group can sometimes be a pharmacophore or a precursor to one.

Environmental Chemistry: The study of the environmental fate and transformation of this compound could be an important area of research. Understanding its potential persistence, degradation pathways, and toxicity is crucial for assessing its environmental impact, especially if it were to be produced on a larger scale.

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